molecular formula C12H28N2O9 B14506069 Nitric acid;3-nonoxypropane-1,2-diol CAS No. 62908-49-0

Nitric acid;3-nonoxypropane-1,2-diol

Cat. No.: B14506069
CAS No.: 62908-49-0
M. Wt: 344.36 g/mol
InChI Key: WCIRQYMHUBLGGG-UHFFFAOYSA-N
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Description

Nitric acid;3-nonoxypropane-1,2-diol is an organic compound that features both a nitrate ester and a diol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitric acid;3-nonoxypropane-1,2-diol typically involves the nitration of 3-nonoxypropane-1,2-diol. This can be achieved by reacting the diol with nitric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitric acid and other reagents to ensure safety and efficiency. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nitric acid;3-nonoxypropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitric acid;3-nonoxypropane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its role in signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of nitric oxide donors.

    Industry: Utilized in the manufacture of polymers, coatings, and other industrial products

Mechanism of Action

The mechanism of action of nitric acid;3-nonoxypropane-1,2-diol involves the release of nitric oxide (NO), a key signaling molecule in various physiological processes. The nitrate ester group undergoes enzymatic or chemical reduction to release NO, which then activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This cascade results in various biological effects, including vasodilation and modulation of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitric acid;3-nonoxypropane-1,2-diol is unique due to its specific structure, which combines a diol and a nitrate ester. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

62908-49-0

Molecular Formula

C12H28N2O9

Molecular Weight

344.36 g/mol

IUPAC Name

nitric acid;3-nonoxypropane-1,2-diol

InChI

InChI=1S/C12H26O3.2HNO3/c1-2-3-4-5-6-7-8-9-15-11-12(14)10-13;2*2-1(3)4/h12-14H,2-11H2,1H3;2*(H,2,3,4)

InChI Key

WCIRQYMHUBLGGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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